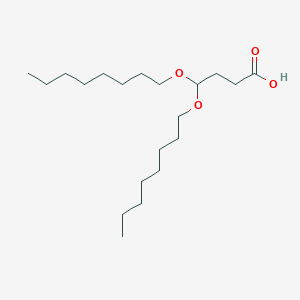

4,4-Bis(octyloxy)butanoic acid

Description

4,4-Bis(octyloxy)butanoic acid (CAS No. 1799317-43-3) is a branched carboxylic acid with the molecular formula C₂₀H₄₀O₄ and a molecular weight of 344.53 g/mol. It features two octyloxy (-O-C₈H₁₇) groups attached to the fourth carbon of a butanoic acid backbone. This compound is primarily utilized as a research chemical in material science and organic synthesis, with a typical purity of 98% . Its hydrophobic octyloxy chains enhance solubility in non-polar solvents, making it suitable for applications requiring tailored amphiphilic properties.

Properties

Molecular Formula |

C20H40O4 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

4,4-dioctoxybutanoic acid |

InChI |

InChI=1S/C20H40O4/c1-3-5-7-9-11-13-17-23-20(16-15-19(21)22)24-18-14-12-10-8-6-4-2/h20H,3-18H2,1-2H3,(H,21,22) |

InChI Key |

KQOYZXMRNJNKNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(CCC(=O)O)OCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,4-Bis(octyloxy)butanoic acid typically involves the reaction of butanoic acid with octanol in the presence of an acid catalyst to form the acetal linkage . The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Acid-Base Neutralization to Form Salts

The compound readily undergoes acid-base reactions to form salts with bases (e.g., sodium hydroxide). This reaction neutralizes the carboxylic acid proton, yielding the corresponding sodium salt:

Key Features :

-

Application : The sodium salt is used as a reagent in lipid nanoparticle formulations for drug delivery, enhancing stability and therapeutic agent encapsulation .

-

Structural Advantage : The sodium salt’s ionic nature improves compatibility with biological systems and enhances interactions with negatively charged molecules like RNA .

Amide Bond Formation via Coupling Agents

The carboxylic acid group undergoes amide bond formation using carbodiimide coupling agents (e.g., EDC·HCl). This reaction is critical for synthesizing lipid compositions in drug delivery systems:

Key Features :

-

Mechanism : EDC·HCl activates the carboxylic acid to form an intermediate active ester, which reacts with amines to yield stable amides .

-

Application : Used in lipid nanoparticle synthesis for targeted delivery of therapeutic agents (e.g., mRNA vaccines) .

-

Advantage : Enables covalent linkage with other lipid components, improving nanoparticle stability and drug encapsulation efficiency .

Esterification Reactions

While not explicitly detailed in the provided sources, carboxylic acids generally undergo esterification with alcohols in the presence of acid catalysts. For this compound, this would involve:

Note : This reaction is inferred from general carboxylic acid chemistry but is not explicitly confirmed in the cited sources.

Comparison of Key Reactions

Research Findings

Scientific Research Applications

Drug Delivery Systems

4,4-Bis(octyloxy)butanoic acid is utilized in the formulation of lipid nanoparticles, which are essential for the effective delivery of therapeutic agents. The compound's hydrophobic octyloxy chains enhance the stability and encapsulation efficiency of these nanoparticles.

- Mechanism of Action : The acetal linkage in the compound allows for the formation of stable lipid structures that can encapsulate RNA and DNA therapeutics, facilitating targeted delivery to specific tissues or cells .

Gene Delivery

The compound plays a crucial role in gene therapy applications by serving as a component in formulations designed to deliver genetic material into cells. This enhances gene expression and therapeutic efficacy while minimizing toxicity .

Lipid Nanoparticle Formulation

Research indicates that this compound can be combined with other lipids to create lipid nanoparticles that are effective in delivering biologically active agents. These formulations are particularly beneficial for immunization purposes and local delivery applications (e.g., skin or lung) .

Case Studies

Several studies have highlighted the effectiveness of this compound in real-world applications:

- Case Study 1 : In a study published by Maier et al., lipid compositions containing this compound demonstrated enhanced efficacy in gene delivery systems while showing lower toxicity profiles compared to traditional cationic lipids .

- Case Study 2 : Another research article detailed the use of this compound in formulating lipid nanoparticles for mRNA vaccines, showcasing its ability to improve vaccine stability and immune response .

Mechanism of Action

The mechanism by which 4,4-Bis(octyloxy)butanoic acid exerts its effects involves its incorporation into lipid structures. The acetal linkage allows for the formation of stable lipid nanoparticles, which can encapsulate and deliver therapeutic agents to specific targets in the body . The molecular targets and pathways involved depend on the specific application and the nature of the encapsulated agents.

Comparison with Similar Compounds

Structural and Functional Insights

- Hydrophobicity vs. Solubility: The sodium salt derivative of this compound exhibits higher water solubility due to ionic character, unlike the parent acid, which is hydrophobic .

- Acidity Enhancement : The sulfonic acid analog (C₂₀H₃₈O₇S) demonstrates stronger acidity compared to the carboxylate group, making it suitable for ion-exchange applications .

- Electronic Properties : OPCBMMB, a polymer incorporating bis(octyloxy)benzene, shows solvent-dependent conductivity. Xylene-cast films achieve higher conductivity than chloroform-processed ones, highlighting the role of octyloxy groups in stabilizing charge transport .

- Biological Activity: 4-(2,4-Dichlorophenoxy)butanoic acid replaces octyloxy with chlorophenoxy groups, conferring herbicidal properties absent in the target compound .

Stability and Reactivity

- Thermal Properties: Aromatic ether derivatives (e.g., C₂₄H₃₀O₉) with rigid backbones show higher thermal stability compared to aliphatic analogs like this compound .

Biological Activity

4,4-Bis(octyloxy)butanoic acid is a synthetic compound primarily recognized for its role as a lipid building block in various biological applications. Its unique structure, characterized by long hydrophobic octyloxy chains, facilitates its incorporation into lipid nanoparticles, making it a valuable component in drug delivery systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicine, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{20}H_{42}O_4

- Molecular Weight : 342.55 g/mol

This compound features two octyloxy groups attached to a butanoic acid backbone, providing it with significant hydrophobic properties that enhance its ability to form lipid bilayers and nanoparticles.

The biological activity of this compound is largely attributed to its role in forming lipid nanoparticles. These nanoparticles can encapsulate various therapeutic agents, including RNA and DNA molecules. The mechanism involves:

- Cell Membrane Interaction : The cationic nature of the lipid facilitates interaction with negatively charged cell membranes, promoting cellular uptake.

- Endosomal Escape : Once inside the cell, the structural properties of the lipid help in escaping endosomal compartments to deliver active agents into the cytosol effectively .

Applications in Drug Delivery

This compound has been explored for several therapeutic applications:

- Gene Delivery : It is utilized in formulations for delivering RNA and DNA therapeutics, enhancing gene expression while minimizing toxicity .

- Vaccine Development : The compound is incorporated into lipid-based vaccines to improve immunogenicity and stability during storage .

- Targeted Therapy : Its ability to form stable lipid nanoparticles allows for targeted delivery of chemotherapeutics to specific tissues, reducing systemic side effects.

Comparative Studies

To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Chain Length | Lipid Nanoparticle Stability | Therapeutic Application |

|---|---|---|---|

| This compound | C8 | High | Gene delivery, vaccine formulation |

| 4,4-Bis(hexyloxy)butanoic acid | C6 | Moderate | Less effective in gene delivery |

| 4,4-Bis(decyloxy)butanoic acid | C10 | Variable | Different pharmacokinetics |

The data indicate that the optimal chain length (C8) of this compound provides a balance between hydrophobicity and stability necessary for effective nanoparticle formation.

Case Studies

Several studies highlight the effectiveness of this compound in biological applications:

- Gene Therapy Study : In a study involving mice models for gene therapy using lipid nanoparticles containing this compound, researchers observed a significant increase in gene expression levels compared to controls. The study concluded that the lipid's structural properties facilitated enhanced cellular uptake and endosomal escape .

- Vaccine Efficacy Trial : A clinical trial assessing a vaccine formulated with this compound showed improved immune responses in participants compared to traditional formulations. This was attributed to the compound's ability to stabilize the vaccine components and enhance delivery to antigen-presenting cells .

- Antitumor Activity Assessment : Research investigating the use of lipid nanoparticles containing this compound for delivering chemotherapeutics demonstrated reduced tumor sizes in animal models compared to standard treatments alone. The study highlighted the potential for targeted therapy using this lipid formulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Bis(octyloxy)butanoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For analogs like 4,4-bis(pentyloxy)butanoic acid, intermediates are prepared using alkan-1-ol reagents under controlled conditions (e.g., acid catalysis or coupling agents like DCC). Optimization includes varying reaction time, temperature, and stoichiometry of octyloxy precursors. Purification via column chromatography or recrystallization improves yield. Monitoring by thin-layer chromatography (TLC) or NMR ensures intermediate formation .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify alkyl chain integration and ester/acid group positions.

- FT-IR : Confirms carbonyl (C=O) stretching (~1700 cm) and ether (C-O-C) bonds (~1250 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Elemental Analysis : Validates purity and empirical formula. Comparative data from analogs (e.g., 4-(octanoyloxy)benzoic acid) guide interpretation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols.

- Storage : Store in a cool (2–8°C), dry environment away from oxidizers.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How does the incorporation of this compound into lipid nanoparticles influence their stability and drug delivery efficiency?

- Methodological Answer : The compound’s long alkyl chains enhance lipid bilayer stability by increasing hydrophobicity and reducing aggregation. Studies on analogs (e.g., 4,4-bis(pentyloxy)butanoic acid) in siRNA delivery systems show improved encapsulation efficiency and sustained release profiles. Evaluate stability via dynamic light scattering (DLS) for particle size and zeta potential measurements. Compare drug release kinetics using dialysis membranes under physiological conditions .

Q. What are the key considerations when analyzing contradictory data regarding the thermal stability of this compound under varying experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess decomposition onset temperatures and residual mass.

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.

- Control Variables : Ensure consistent heating rates, sample mass, and atmospheric conditions (e.g., inert vs. oxidative environments). Contradictions may arise from impurities or side reactions; cross-validate with FT-IR post-analysis to detect decomposition products like carbon oxides .

Q. In polymer research, how does the alkyl chain length (e.g., octyloxy vs. pentyloxy) in bis(alkoxy)butanoic acid derivatives affect material properties such as conductivity or flexibility?

- Methodological Answer : Longer alkyl chains (octyloxy) increase steric hindrance, reducing crystallinity and enhancing flexibility in polymers. For example, oligomers with bis(octyloxy)benzene groups exhibit improved solubility in organic solvents and higher charge carrier mobility in organic electronics. Compare conductivity via four-point probe measurements and flexibility via tensile testing. Molecular dynamics simulations can model chain packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.